molecular formula C21H19NO4 B6281193 (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1932109-93-7

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Katalognummer B6281193
CAS-Nummer: 1932109-93-7
Molekulargewicht: 349.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4. The purity is usually 95.
BenchChem offers high-quality (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Toxicity Studies

One significant application of compounds structurally related to (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is in the development of pharmacologically active agents, such as angiotensin-converting enzyme (ACE) inhibitors like Ramipril. Studies have shown that these compounds possess notable pharmacological properties, including the potential for cardiovascular and antihypertensive activities. For instance, Ramipril, which shares a similar structural motif, has been characterized for its in vitro and in vivo potency, demonstrating significant efficacy in reducing blood pressure in animal models. It has been designed as a prodrug to improve bioavailability, showing promising results in the treatment of cardiovascular diseases (Becker et al., 1984).

Toxicity studies are crucial for understanding the safety profile of these compounds. Research conducted on Ramipril has provided insights into its acute, subchronic, and chronic toxicity profiles. The compound has demonstrated very low acute toxicity in mice, rats, and dogs, with no significant differences in LD50 values between male and female animals. Long-term treatment revealed consistent compound-related effects on the kidneys and the hemopoietic system, likely due to exaggerated pharmacological activity, but no adverse effects were seen at specific doses in various animals (Donaubauer & Mayer, 1988).

Radiochemistry and Imaging Applications

Another fascinating application area for structurally similar compounds is in radiochemistry, where they are used in the development of imaging agents. For example, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) is a potential neuroprotective drug developed for radiolabeling and biodistribution studies. It has shown significant accumulation in the cortical brain areas of rats in Positron Emission Tomography (PET) studies, indicating its potential as an imaging agent for neurological applications (Yu et al., 2003).

Biological Activity and Mechanism Studies

Investigations into the biological activity and mechanisms of action of these compounds have revealed their potential in various therapeutic areas, including anti-inflammatory and analgesic effects. Compounds within this structural class have demonstrated activity in models of inflammation and pain, suggesting their utility in developing new therapeutic agents (Burch et al., 1991).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The final step involves the coupling of the fluorenylcarbonyl group to the carboxylic acid group.", "Starting Materials": [ "2-azabicyclo[3.1.0]hexane-3-carboxylic acid", "9H-fluorene", "Methoxymethyl chloride", "Diisopropylethylamine", "Dichloromethane", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group with methoxymethyl chloride and diisopropylethylamine in dichloromethane", "Formation of the bicyclic ring system by treating the protected amine with 9H-fluorene in dimethylformamide and triethylamine", "Deprotection of the amine group with hydrochloric acid in water", "Coupling of the fluorenylcarbonyl group to the carboxylic acid group using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane and triethylamine", "Purification of the final product using sodium bicarbonate and sodium chloride" ] }

CAS-Nummer

1932109-93-7

Produktname

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Molekularformel

C21H19NO4

Molekulargewicht

349.4

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.